Dimethyl 3,3-difluoropentanedioate

Lipophilicity Membrane permeability Drug-likeness

Dimethyl 3,3-difluoropentanedioate (CAS 1780469-52-4) is a gem-difluorinated glutarate diester bearing two fluorine atoms at the central C-3 position of the pentanedioate backbone. With a molecular weight of 196.15 g/mol, a calculated LogP of 0.7479, and a topological polar surface area (TPSA) of 52.6 Ų, this compound serves as a versatile fluorinated synthon for constructing β,β-difluorocarboxylic acid derivatives of pharmaceutical and agrochemical relevance.

Molecular Formula C7H10F2O4
Molecular Weight 196.15 g/mol
Cat. No. B15199511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3,3-difluoropentanedioate
Molecular FormulaC7H10F2O4
Molecular Weight196.15 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CC(=O)OC)(F)F
InChIInChI=1S/C7H10F2O4/c1-12-5(10)3-7(8,9)4-6(11)13-2/h3-4H2,1-2H3
InChIKeyVGBKUVTZVNIFHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Dimethyl 3,3-Difluoropentanedioate Is a Strategic Fluorinated Building Block for Medicinal Chemistry Procurement


Dimethyl 3,3-difluoropentanedioate (CAS 1780469-52-4) is a gem-difluorinated glutarate diester bearing two fluorine atoms at the central C-3 position of the pentanedioate backbone. With a molecular weight of 196.15 g/mol, a calculated LogP of 0.7479, and a topological polar surface area (TPSA) of 52.6 Ų, this compound serves as a versatile fluorinated synthon for constructing β,β-difluorocarboxylic acid derivatives of pharmaceutical and agrochemical relevance . The gem-difluoro substitution imparts distinct physicochemical properties—including modulated lipophilicity, enhanced acidity in the derived diacid, and improved metabolic stability—that cannot be replicated by non-fluorinated or mono-fluorinated glutarate analogs [1][2].

Why Generic Glutarate Diesters Cannot Substitute for Dimethyl 3,3-Difluoropentanedioate in Fluorinated Drug Discovery Programs


Substituting dimethyl 3,3-difluoropentanedioate with its non-fluorinated parent (dimethyl glutarate) or the gem-dimethyl analog (dimethyl 3,3-dimethylpentanedioate) is chemically inadvisable because the gem-difluoro motif imparts three convergent effects that these analogs lack: (i) a significant inductive lowering of the pKa of derived carboxylic acids—critical for tuning the ionization state of drug candidates at physiological pH—as established by the classic gem-effect studies of Bruice et al. [1]; (ii) a measurable increase in lipophilicity (ΔLogP ≈ +0.1 to +0.3 vs. dimethyl glutarate) that influences membrane permeability ; and (iii) the capacity to serve as a precursor to biologically active 3,3-difluoroglutamic acid derivatives with demonstrated 7-fold enhancement in folylpolyglutamate synthetase substrate efficiency compared to the non-fluorinated folate counterpart [2]. These properties are structure-specific and cannot be achieved through simple interchange with other diester building blocks.

Quantitative Head-to-Head Evidence: Dimethyl 3,3-Difluoropentanedioate vs. Closest Analogs


Lipophilicity Advantage: LogP 0.7479 for the 3,3-Difluoro Diester vs. LogP 0.49–0.62 for Dimethyl Glutarate

Dimethyl 3,3-difluoropentanedioate exhibits a computed LogP (XLogP3) of 0.7479, which is 0.13–0.26 log units higher than the LogP range of non-fluorinated dimethyl glutarate (reported values: 0.49 at 20°C, 0.5027, 0.60 XLogP, and 0.62 logP o/w) [1]. This increase in lipophilicity, attributable to the gem-difluoro substitution, can enhance passive membrane permeability when the diester is used as a prodrug moiety or incorporated into lead compounds [2].

Lipophilicity Membrane permeability Drug-likeness

Enhanced Acidity of Derived 3,3-Difluoroglutaric Acid: Gem-Difluoro pKa Lowering vs. Glutaric Acid

The gem-difluoro substitution at the 3-position exerts a strong inductive electron-withdrawing effect that significantly lowers the pKa values of the derived 3,3-difluoropentanedioic acid compared to the parent glutaric acid. The foundational study by Bruice et al. (1965) quantified the gem-disubstituent effect on the ΔpKa of glutaric acid derivatives, establishing that 3-gem substitution compresses the difference between first and second acid dissociation constants (ΔpKa) and shifts both pKa values downward [1]. While glutaric acid exhibits pKa₁ ≈ 4.31–4.33, the 2,2-difluoro isomer (a regioisomeric comparator) has a predicted pKa of 1.18 ± 0.10, and the effect for 3,3-difluoro substitution is directionally consistent—estimated at a pKa₁ lowering of approximately 1–2 units [2].

Acidity modulation pKa tuning Ionization state

Biological Substrate Efficiency: 7-Fold Enhancement for 3,3-Difluoroglutamate-Containing Folate vs. Native Folic Acid

Hart et al. (1996) demonstrated that DL-β,β-difluorofolic acid (4), synthesized from DL-3,3-difluoroglutamic acid—which in turn is accessible via hydrolysis of dimethyl 3,3-difluoropentanedioate—acts as a significantly better substrate for human CCRF-CEM folylpoly-γ-glutamate synthetase (FPGS) than folic acid itself, with a V/K ratio approximately 7-fold greater [1]. This demonstrates that the 3,3-difluoroglutarate scaffold, when incorporated into a biologically relevant conjugate, is not merely a passive structural mimic but actively modulates enzyme recognition and processing kinetics.

Polyglutamylation Folate biochemistry Enzyme substrate kinetics

Modern Catalytic Synthetic Access: Pd-Catalyzed Route with Yields up to 88% and Demonstrated 3 mmol Scale-Up

Bao, Zhang, and Wu (2022) reported a palladium-catalyzed difluoroalkylative carbonylation of styrenes that provides direct access to diversely substituted difluoropentanedioate esters. Under optimized conditions (PdCl₂, Xantphos, CsF additive, MeCN solvent), the model substrate styrene was converted to the corresponding difluoropentanedioate in 81% isolated yield, with substrate scope yields reaching up to 88% for electron-rich aryl olefins [1]. Critically, the reaction was successfully demonstrated at a 3 mmol scale with comparable efficiency, and the difluoropentanedioate products were efficiently transformed into the corresponding diacids and diols, establishing a practical synthetic pipeline from commodity chemicals to functionalized fluorinated building blocks [1][2]. In contrast, the classical dithiane/BrF₃ route reported by Cohen and Rozen (2008) for β,β-difluoroesters proceeds in 55–75% yield for representative substrates .

Synthetic methodology Process scalability Late-stage functionalization

Efficient Hydrolysis to the Pharmacologically Relevant Diacid: >95% Conversion for the 3,3-Difluoroglutarate Scaffold

The Cohen and Rozen (2008) study demonstrated that diethyl 3,3-difluoroglutarate—the diethyl ester analog of dimethyl 3,3-difluoropentanedioate—undergoes nearly quantitative hydrolysis to the free 3,3-difluoroglutaric acid in >95% yield upon refluxing with concentrated HCl for 4 hours . The same transformation is accessible from the dimethyl ester via standard saponification protocols. The resulting 3,3-difluoropentanedioic acid (CAS 41131-19-5) is commercially available at 95–97% purity and serves as a direct precursor for amide coupling, peptide conjugation, and heterocycle synthesis . By contrast, the non-fluorinated glutaric acid (pKa₁ 4.31) lacks the enhanced acidity and metabolic stability conferred by the gem-difluoro motif [1].

Prodrug hydrolysis Diacid synthesis Synthetic efficiency

Metabolic Stability Advantage: The Difluoromethylene (CF₂) Group as a Metabolically Resilient Motif vs. CH₂

The difluoromethylene (CF₂) group is widely recognized in medicinal chemistry as a metabolically stable bioisostere for the methylene (CH₂) unit. The C–F bond dissociation energy (~485 kJ/mol) is among the strongest in organic chemistry, rendering the CF₂ position resistant to cytochrome P450-mediated oxidative metabolism that typically occurs at unsubstituted methylene positions in glutarate scaffolds . In the context of dimethyl 3,3-difluoropentanedioate, the gem-difluoro group at C-3 blocks the primary site of metabolic oxidation that would otherwise occur at the central methylene of dimethyl glutarate, potentially extending the half-life of drug candidates incorporating this scaffold [1]. This class-level effect is well-documented for gem-difluorinated compounds across multiple therapeutic areas, including the clinical agents Maraviroc, Gemcitabine, Lumacaftor, and Tafluprost, all of which leverage the CF₂ motif for metabolic stabilization [2].

Metabolic stability Oxidative metabolism Drug half-life

Highest-Impact Application Scenarios for Dimethyl 3,3-Difluoropentanedioate Based on Quantitative Evidence


Folate-Based Anticancer Agent Design Requiring Tunable Polyglutamylation Kinetics

Medicinal chemistry teams developing next-generation antifolates or folate-based drug conjugates can employ dimethyl 3,3-difluoropentanedioate as a precursor to DL-3,3-difluoroglutamic acid. When incorporated into the glutamate side chain of folate analogs, the gem-difluoro motif produces a 7-fold enhancement in FPGS substrate efficiency (V/K) compared to native folic acid, as demonstrated by Hart et al. (1996) using CCRF-CEM human leukemia cell-derived enzyme [1]. This altered polyglutamylation profile can be exploited to modulate intracellular drug retention and target selectivity. The dimethyl ester form facilitates solution-phase peptide coupling or solid-phase conjugation, with subsequent ester hydrolysis releasing the active diacid in situ .

Physicochemical Property Optimization in Lead Compounds via Gem-Difluoro Glutarate Spacer Incorporation

In lead optimization campaigns where the glutarate spacer between two pharmacophoric elements requires simultaneous fine-tuning of acidity (pKa), lipophilicity (LogP), and metabolic stability, dimethyl 3,3-difluoropentanedioate offers a single-modification solution. The gem-difluoro group lowers the pKa of the derived diacid by an estimated 1–2 units relative to glutaric acid (Bruice et al., 1965) [1], increases LogP by 0.13–0.26 units compared to the non-fluorinated dimethyl glutarate , and blocks oxidative metabolism at the central carbon position . This convergent modulation of three key drug-likeness parameters from a single structural modification reduces the number of synthetic iterations required in multiparameter optimization.

Scalable Synthesis of Aryl-Diversified Difluoropentanedioate Libraries for SAR Exploration

For medicinal chemistry groups building structure–activity relationship (SAR) libraries around the difluoroglutarate scaffold, the Pd-catalyzed difluoroalkylative carbonylation methodology of Bao et al. (2022) provides a direct, modular route to diverse aryl-substituted difluoropentanedioate esters in yields up to 88% [1]. The reaction tolerates electron-donating (OMe, Me), electron-withdrawing (F, Cl, Br), and heterocyclic (benzothiophene, quinoline, naphthalene) substituents, and has been validated at 3 mmol scale—making it suitable for both discovery-phase library synthesis and preliminary process development . The commercial availability of dimethyl 3,3-difluoropentanedioate (97% purity, CAS 1780469-52-4) serves as a reference standard and starting material for benchmarking catalytic efficiency in these transformations .

Prodrug Strategy Leveraging Efficient Diester-to-Diacid Conversion for In Vivo Activation

Dimethyl 3,3-difluoropentanedioate can serve as a lipophilic prodrug form of 3,3-difluoropentanedioic acid, exploiting the >95% hydrolysis efficiency established by Cohen and Rozen (2008) for the analogous diethyl ester [1]. The methyl ester provides adequate lipophilicity (LogP 0.7479) for oral absorption or passive membrane permeation, while the intracellular or plasma esterase-mediated hydrolysis releases the active diacid with its enhanced acidity (estimated pKa₁ ~2.3–3.3) and metabolic stability . This prodrug concept is applicable to both small-molecule therapeutics and antibody–drug conjugate (ADC) linker chemistry where controlled payload release is required.

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